![molecular formula C9H13ClN4O B2646201 6-Chloro-4-(isopropylamino)nicotinohydrazide CAS No. 1447226-53-0](/img/structure/B2646201.png)
6-Chloro-4-(isopropylamino)nicotinohydrazide
Overview
Description
“6-Chloro-4-(isopropylamino)nicotinohydrazide” is a chemical compound with the molecular formula C9H13ClN4O . It is related to Atrazine, a widely used herbicide .
Molecular Structure Analysis
The InChI code for “6-Chloro-4-(isopropylamino)nicotinohydrazide” is 1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15) . This indicates the presence of a chlorine atom, an isopropylamino group, and a nicotinohydrazide group in the molecule .Scientific Research Applications
Synthesis and Biological Activity
The research on similar compounds, such as those involving hydrazide derivatives, reveals significant antimicrobial activities. For example, the synthesis of novel amino acid hydrazide derivatives has been reported, where these compounds were tested for their antimicrobial activity against various bacteria, showing promising results compared to standard treatments like ampicillin (Khattab, 2005). This suggests that 6-Chloro-4-(isopropylamino)nicotinohydrazide could potentially be explored for similar antimicrobial applications.
Environmental Impact and Degradation
Another area of interest is the environmental impact and degradation of triazine herbicides, closely related in structure to the compound . Studies have investigated the degradation pathways and environmental fate of atrazine, a triazine herbicide, highlighting the significance of understanding the chemical stability and breakdown products in ecological systems (Arnold et al., 1995). These findings can be crucial for assessing the environmental safety and degradation mechanisms of 6-Chloro-4-(isopropylamino)nicotinohydrazide.
Potential for Photoaffinity Labeling
The use of azido-atrazine for photoaffinity labeling in chloroplast membranes to identify herbicide receptor proteins illustrates an innovative application of chemical probes for biological research (Pfister et al., 1981). This method could potentially be adapted to study the interaction of 6-Chloro-4-(isopropylamino)nicotinohydrazide with biological targets, providing insights into its mechanism of action at the molecular level.
properties
IUPAC Name |
6-chloro-4-(propan-2-ylamino)pyridine-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVDSEWWEHKHAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1C(=O)NN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(isopropylamino)nicotinohydrazide |
Synthesis routes and methods
Procedure details
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